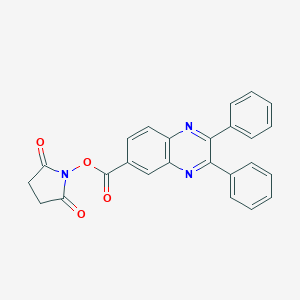

Benzophenone-4-carboxamidoethyl Methanethiosulfonate

Übersicht

Beschreibung

Synthesis Analysis

Benzophenones, including derivatives similar to Benzophenone-4-carboxamidoethyl Methanethiosulfonate, can be synthesized through various chemical methods. A study on the synthesis of related compounds found that benzophenone derivatives can be obtained by the oxidation of corresponding precursors, leading to different structural modifications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Molecular Structure Analysis

Benzophenones typically have planar molecular structures, which contribute to their chemical properties. Research on related compounds has revealed that these structures can be packed in various arrangements like herringbone or "pitched" π-stacking, influencing their physical properties and applications in fields like organic semiconductors (Wang, Nakamura, Sugino, & Takimiya, 2017).

Chemical Reactions and Properties

The chemical reactivity of benzophenone derivatives, including the potential for nucleophilic addition reactions, is an area of interest. For example, one study reported on the reactions of benzophenone derivatives with sulfur- and oxygen-containing nucleophiles, leading to various products (Pouzet et al., 1998).

Physical Properties Analysis

Benzophenone derivatives have unique physical properties that are influenced by their molecular structure. For instance, the planar structure of these compounds can result in high mobility when used in certain applications like single-crystal organic field-effect transistors (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of benzophenones are largely determined by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical transformations, leading to diverse molecules with potential applications in areas like π-conjugated materials for organic electronics (Arroyave, Richard, & Reynolds, 2012).

Wissenschaftliche Forschungsanwendungen

Biochemical Applications : Benzophenone photophores, like those found in Benzophenone-4-carboxamidoethyl Methanethiosulfonate, are used in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. They are suitable for both novice and expert photolabelers (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Interaction with Ions : The interaction of triplet benzophenone-4-carboxylate with halide and pseudohalide ions leads to the formation of termolecular exciplexes. This interaction can affect the stability of organic compounds (Hurley, Linschitz, & Treinin, 1988).

Photoprotection and Absorption : Sunscreens containing benzophenone derivatives, such as benzophenone-3, show increased absorption and excretion in human plasma and urine after repeated application. This impacts their effectiveness in absorbing ultraviolet radiation (Janjua, Kongshoj, Andersson, & Wulf, 2008).

Environmental and Health Concerns : Benzophenone derivatives used as UV filters can pass through the placental barrier, affecting the fetal environment. Additionally, their presence in human serum suggests potential exposure risks and possible endocrine system interference (Vela-Soria et al., 2011).

Phototoxic Properties : Minor changes in the molecular structure of benzophenone derivatives can significantly alter their phototoxic properties. This is crucial in the development of products like sunscreens and other skincare products (Placzek, Dendorfer, Przybilla, Gilbertz, & Eberlein, 2013).

Phosphorescence Properties : Studies on the phosphorescence of benzophenone at enzyme active sites reveal unusual resistance to quenching, suggesting a rigid substrate environment, which is significant for biochemical and pharmacological research (Gioannini & Campbell, 1980).

Eigenschaften

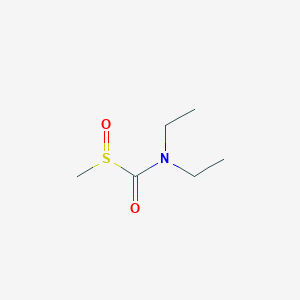

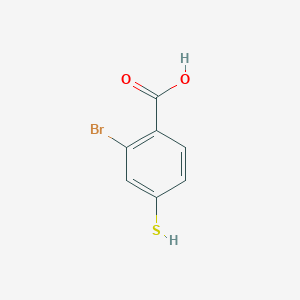

IUPAC Name |

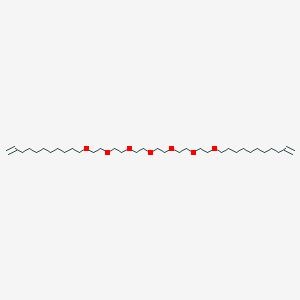

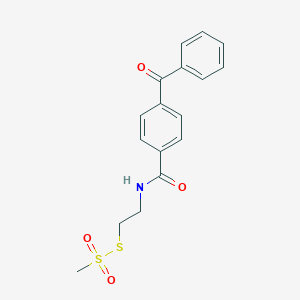

4-benzoyl-N-(2-methylsulfonylsulfanylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-24(21,22)23-12-11-18-17(20)15-9-7-14(8-10-15)16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUXLJAIGUUOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401050 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

CAS RN |

887352-65-0 | |

| Record name | Benzophenone-4-carboxamidoethyl Methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

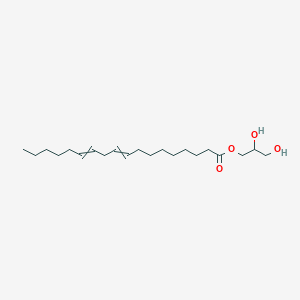

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)